molecular formula C9H12O2S B2354997 4,5-Dimethoxy-2-methylbenzene-1-thiol CAS No. 78523-20-3

4,5-Dimethoxy-2-methylbenzene-1-thiol

Cat. No.: B2354997
CAS No.: 78523-20-3
M. Wt: 184.25
InChI Key: HAZVSNQMNFGKEJ-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-methylbenzene-1-thiol is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, featuring two methoxy groups and a thiol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-methylbenzene-1-thiol typically involves the introduction of methoxy groups and a thiol group to a benzene ring. One common method is the electrophilic aromatic substitution reaction, where methoxy groups are introduced using methanol in the presence of an acid catalyst. The thiol group can be introduced through a nucleophilic substitution reaction using thiol reagents under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-2-methylbenzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to remove the thiol group, forming a simpler benzene derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzene derivatives without the thiol group.

    Substitution: Benzene derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

4,5-Dimethoxy-2-methylbenzene-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-methylbenzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzenethiol: Similar structure but with only one methoxy group.

    2,4-Dimethoxybenzenethiol: Similar structure but with methoxy groups in different positions.

    2-Methyl-4,5-dimethoxybenzenethiol: Similar structure but with a different arrangement of substituents.

Uniqueness

4,5-Dimethoxy-2-methylbenzene-1-thiol is unique due to the specific arrangement of its methoxy and thiol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

4,5-dimethoxy-2-methylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-4-7(10-2)8(11-3)5-9(6)12/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZVSNQMNFGKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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